molecular formula C26H20BrNO2 B11563695 [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate

[1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate

Cat. No.: B11563695
M. Wt: 458.3 g/mol
InChI Key: MLJVRVQNWVHKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate is an organic compound with a complex structure, combining a naphthalene moiety with a bromobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate typically involves a multi-step process. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 2-aminonaphthalene to form the imine intermediate. This intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The bromine atom in the benzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Oxidation: Products may include naphthoquinones.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: In biological research, it can be used as a probe to study enzyme interactions and binding affinities.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, while the bromobenzoate moiety can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

  • [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] benzoate
  • [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate

Uniqueness: The presence of the bromine atom in [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate distinguishes it from similar compounds, potentially enhancing its reactivity and binding affinity in various applications.

Properties

Molecular Formula

C26H20BrNO2

Molecular Weight

458.3 g/mol

IUPAC Name

[1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate

InChI

InChI=1S/C26H20BrNO2/c1-17-7-13-22(15-18(17)2)28-16-24-23-6-4-3-5-19(23)10-14-25(24)30-26(29)20-8-11-21(27)12-9-20/h3-16H,1-2H3

InChI Key

MLJVRVQNWVHKCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.